molecular formula C16H23NO5 B1589684 (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate CAS No. 72594-77-5

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Cat. No.: B1589684
CAS No.: 72594-77-5
M. Wt: 309.36 g/mol
InChI Key: XKYTXJUGUROLJK-ZDUSSCGKSA-N
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Description

“(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate” is an organic compound with the molecular formula C13H17NO5 . It has a molecular weight of 267.28 . The compound is used in synthetic organic chemistry .


Synthesis Analysis

Tertiary butyl esters, such as “this compound”, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C13H17NO5 . Further details about its structure might be available through techniques such as NMR, HPLC, LC-MS, UPLC, etc .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 267.28 . The compound should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Orthogonally Protected Amino Acids : The compound has been utilized in the synthesis of orthogonally protected amino acids, specifically for the synthesis of edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
  • Gram-Scale Synthesis : A multistep gram-scale synthesis of this compound was developed starting from commercially available l-DOPA (Lentini et al., 2019).
  • Use in Modular Amino Alcohol Ligands : The compound has been synthesized as part of a new family of enantiomerically pure amino alcohols for catalytic enantioselective reactions (Jimeno et al., 2003).

Biomedical Applications

  • Bioremediation of Bisphenol A : The compound's hydroxyl group has been investigated in the context of bioremediation, specifically for the degradation of Bisphenol A, an environmental pollutant (Chhaya & Gupte, 2013).
  • Hydrophilic Polycarbonate Development : This compound has been utilized in the development of hydrophilic polycarbonates designed as a degradable alternative for nanomedicines (Cho et al., 2015).

Structural and Physical Chemistry

  • Crystalline Structure Analysis : Its structure and crystalline properties have been studied, highlighting interactions such as hydrogen bonding and N⋯π interactions in the crystal packing (Zhang, Wu, & Zhang, 2011).
  • Kinetic Solvent Effects in Biomass-Derived Reactions : The compound has been examined in the study of kinetic solvent effects in acid-catalyzed reactions of biomass-derived oxygenates (Walker et al., 2018).

Miscellaneous Applications

  • Synthesis of Enantiomerically Pure Amino Acids : The compound has been used in the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts (Martelli, Orena, & Rinaldi, 2011).
  • Asymmetric Synthesis Applications : It has been involved in the asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids (Williams et al., 2003).

Mechanism of Action

Target of Action

Boc-L-Tyrosine ethyl ester, also known as Ethyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate or (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, is primarily used as a prodrug for L-Tyrosine . The primary targets of this compound are the enzymes involved in the hydrolysis of the ester bond, which releases L-Tyrosine in the body .

Mode of Action

The mode of action of Boc-L-Tyrosine ethyl ester involves its conversion into L-Tyrosine in the body. This conversion is facilitated by enzymes that hydrolyze the ester bond in the compound . The released L-Tyrosine then participates in various biochemical reactions.

Biochemical Pathways

Boc-L-Tyrosine ethyl ester affects the tyrosine metabolism pathway. Once hydrolyzed, the released L-Tyrosine can be used as a substrate to synthesize numerous specialized metabolites in different groups of plants . These metabolites play crucial roles in various biochemical pathways and have significant downstream effects.

Pharmacokinetics

The pharmacokinetics of Boc-L-Tyrosine ethyl ester is characterized by its hydrolysis rate. Studies indicate that short linear chains like Boc-L-Tyrosine ethyl ester hydrolyze relatively slowly . This slow release of L-Tyrosine at a targeted site makes it a useful lipophilic prodrug candidate for improving the bioavailability of L-Tyrosine .

Result of Action

The molecular and cellular effects of Boc-L-Tyrosine ethyl ester’s action are primarily due to the activities of L-Tyrosine. As a precursor to several important substances, including neurotransmitters and hormones, L-Tyrosine plays a vital role in various physiological processes .

Action Environment

The action, efficacy, and stability of Boc-L-Tyrosine ethyl ester can be influenced by various environmental factors. For instance, its stability is demonstrated by the fact that it remains intact even after being stored at room temperature for an extended period . .

Biochemical Analysis

Biochemical Properties

Boc-L-Tyrosine ethyl ester plays a role in biochemical reactions as a prodrug for L-tyrosine . It interacts with enzymes such as tyrosinase, which can convert N-acetyl-L-tyrosine ethyl ester to a derivative of L-dopamine . The nature of these interactions involves the hydrolysis of the ester bond, releasing L-tyrosine for further biochemical reactions .

Cellular Effects

The effects of Boc-L-Tyrosine ethyl ester on cells are primarily related to its role as a prodrug for L-tyrosine . As L-tyrosine is a precursor for several important biomolecules, including proteins, hormones, melanin, and neurotransmitters, the release of L-tyrosine from Boc-L-Tyrosine ethyl ester can influence various cellular processes .

Molecular Mechanism

The molecular mechanism of action of Boc-L-Tyrosine ethyl ester involves its conversion to L-tyrosine . This occurs through the action of enzymes such as tyrosinase, which hydrolyze the ester bond . The released L-tyrosine can then participate in various biochemical reactions, influencing gene expression, enzyme activity, and biomolecular interactions .

Temporal Effects in Laboratory Settings

Studies on the conversion rate of L-tyrosine esters indicate that short linear chains hydrolyze relatively slowly . This suggests that Boc-L-Tyrosine ethyl ester could be a useful lipophilic prodrug candidate for the slow release of L-tyrosine at a targeted site .

Metabolic Pathways

Boc-L-Tyrosine ethyl ester is involved in the metabolic pathway of L-tyrosine . Upon hydrolysis, it releases L-tyrosine, which can then be metabolized through various pathways, depending on the specific cellular context .

Properties

IUPAC Name

ethyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-21-14(19)13(17-15(20)22-16(2,3)4)10-11-6-8-12(18)9-7-11/h6-9,13,18H,5,10H2,1-4H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYTXJUGUROLJK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454440
Record name Ethyl N-(tert-butoxycarbonyl)-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72594-77-5
Record name Ethyl N-(tert-butoxycarbonyl)-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Boc-L-Tyrosine ethyl ester serves as a crucial starting material for synthesizing various chiral auxiliaries, including oxazolidine-2-selones, oxazolidine-2-thiones, and 2-phenylimino-2-oxazolidines. [, , ] These chiral auxiliaries are valuable tools in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.

ANone: The synthesis typically involves several key steps:

  1. Protecting Group Manipulation: The phenolic hydroxyl group of Boc-L-Tyrosine ethyl ester is often protected, commonly with a benzyl group. []
  2. Ester Reduction and Deprotection: The ester functionality is reduced to the corresponding alcohol, followed by the removal of the amino protecting group (Boc). [, , ]
  3. Oxazoline/Oxazolidine Ring Formation: The resulting amino alcohol is then cyclized to form the core oxazoline or oxazolidine ring. This can be achieved through reactions with reagents like N,N-dimethyformamide diethyl acetal. []
  4. Introduction of Selenium/Sulfur/Imine: Further modifications introduce the desired functionality at the 2-position of the oxazolidine ring. This can involve reactions with selenium, sulfur, or aniline derivatives. [, , ]

A: Researchers have explored immobilizing these chiral auxiliaries on non-cross-linked polystyrene supports. [, ] This approach offers several benefits, including:

    ANone: Certainly! Here are some examples:

    • (4S)-4-(4′-(benzyloxyl)) benzyl oxazolidine-2-selone and (4S)-4-(4′-(benzyloxyl)) benzyl oxazolidine-2-thione: These chiral auxiliaries, synthesized from Boc-L-Tyrosine ethyl ester, can be used to control stereochemistry in various asymmetric reactions. []
    • Non-cross-linked polystyrene-supported oxazolidine-2-selone: This immobilized chiral auxiliary offers the advantages of facile separation and potential recyclability. []
    • Non-cross-linked polystyrene supported 2-phenylimino-2-oxazolidine: This polystyrene-supported chiral auxiliary, synthesized via a practical method from Boc-L-Tyrosine ethyl ester, provides an efficient tool for asymmetric synthesis. []

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